![molecular formula C10H8F3N3O B1466416 {1-[3-(trifluorométhyl)phényl]-1H-1,2,3-triazol-4-yl}méthanol CAS No. 1267217-73-1](/img/structure/B1466416.png)

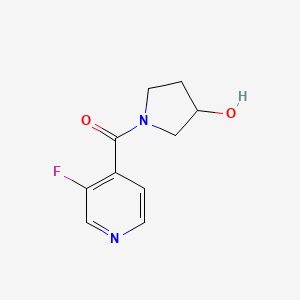

{1-[3-(trifluorométhyl)phényl]-1H-1,2,3-triazol-4-yl}méthanol

Vue d'ensemble

Description

Synthesis Analysis

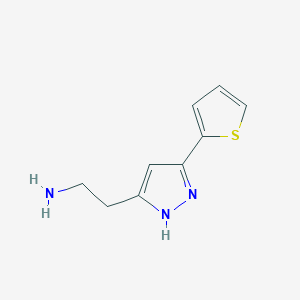

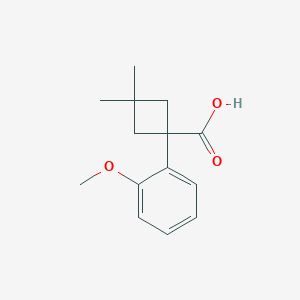

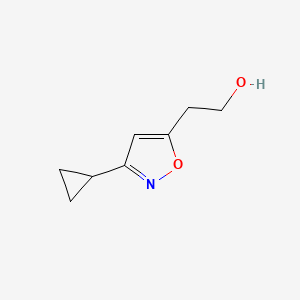

The synthesis of compounds with similar structures has been reported. For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds .Applications De Recherche Scientifique

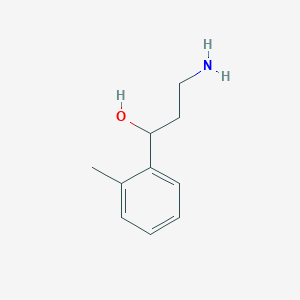

Synthèse de composés neuroprotecteurs

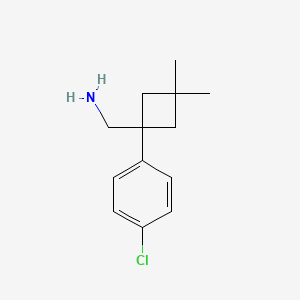

Ce composé sert de bloc de construction chiral pour la synthèse d'agents neuroprotecteurs. L'un de ces agents est le ®-3-(1-(3-(trifluorométhyl)phényl)éthoxy)azétidine-1-carboxamide, qui est important dans le traitement des maladies neurodégénératives. La préparation asymétrique de son analogue, le ®-1-[3-(trifluorométhyl)phényl]éthanol, a été réalisée à l'aide d'E. coli recombinant en solution aqueuse, mettant en évidence le potentiel de la biocatalyse dans le développement de médicaments .

Applications pharmacologiques

Le groupe trifluorométhyle est une caractéristique commune à de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer les propriétés pharmacologiques. Il peut améliorer la puissance des médicaments en influençant les interactions clés au niveau moléculaire, telles que l'abaissement du pKa des carbamates cycliques, ce qui est crucial pour l'inhibition enzymatique dans les applications thérapeutiques .

Antagonistes du récepteur de la progestérone

Dans le domaine de l'endocrinologie, le groupe trifluorométhylphényle a été identifié comme un pharmacophore pour les antagonistes du récepteur de la progestérone (PR). Cette application est particulièrement pertinente dans la conception d'antagonistes non stéroïdiens du PR, qui ont un potentiel thérapeutique dans le traitement des cancers hormono-dépendants .

Activité herbicide

Les composés contenant le groupe trifluorométhylphényle ont montré une efficacité comme herbicides. Ils présentent des effets inhibiteurs sur la croissance de diverses espèces végétales, indiquant leur potentiel d'utilisation dans la gestion des mauvaises herbes en agriculture .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that the reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence a variety of biochemical pathways.

Pharmacokinetics

It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility .

Result of Action

Similar compounds have been found to have promising neuroprotective and anti-inflammatory properties .

Action Environment

It’s worth noting that similar compounds have been found to have a low aqueous solubility and a low volatility , suggesting that these properties could influence the compound’s action in different environments.

Analyse Biochimique

Biochemical Properties

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas .

Subcellular Localization

The subcellular localization of {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes .

Propriétés

IUPAC Name |

[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRMWHGEXYEMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

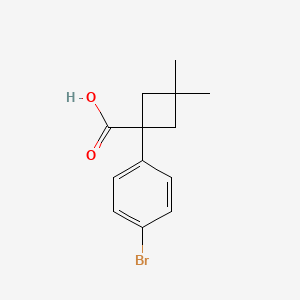

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)

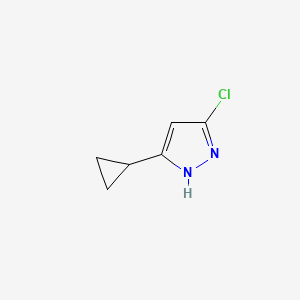

![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)